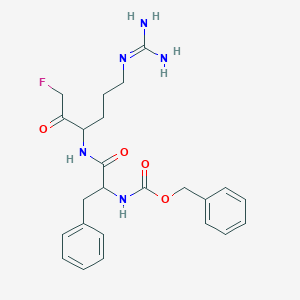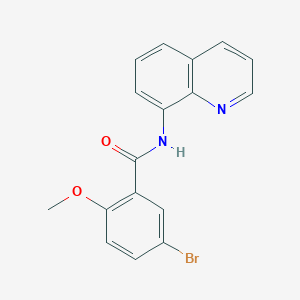
Soladulcoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soladulcoside A is a naturally occurring sweetener that is extracted from the fruits of Solanum dulcamara, also known as bittersweet nightshade. It is a glycoside compound that has been found to be 300 times sweeter than sucrose. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its natural origin and low-calorie content.
Mécanisme D'action
Soladulcoside A works by binding to the sweet taste receptor on the tongue. This receptor is responsible for detecting sweet tastes in food. When Soladulcoside A binds to the receptor, it sends a signal to the brain that a sweet taste has been detected. Unlike sugar, Soladulcoside A is not metabolized by the body and does not contribute to the calorie intake.
Biochemical and Physiological Effects:
Soladulcoside A has been found to have no significant effect on blood glucose levels in humans. It is also safe for consumption by individuals with diabetes. Soladulcoside A has been found to have antioxidant properties and may have potential as an anti-inflammatory agent. It has also been found to have a positive effect on gut microbiota.
Avantages Et Limitations Des Expériences En Laboratoire
Soladulcoside A is a promising alternative to artificial sweeteners and sugar in lab experiments due to its low-calorie content and natural origin. It is also safe for consumption by humans and has no reported side effects. However, the high cost of extraction and purification may limit its use in lab experiments.
Orientations Futures
There are several future directions for Soladulcoside A research. One area of research is the development of Soladulcoside A as a natural sweetener in food and beverage products. Another area of research is the potential use of Soladulcoside A as an anti-inflammatory agent and for its antioxidant properties. Further studies are also needed to understand the mechanism of action and long-term effects of Soladulcoside A on human health.
Méthodes De Synthèse
Soladulcoside A is extracted from the fruits of Solanum dulcamara. The extraction process involves crushing the fruit and soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated to obtain Soladulcoside A in a crystalline form. The purity of Soladulcoside A can be improved by further purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Soladulcoside A has been extensively studied for its potential as a natural sweetener. It has been found to be safe for human consumption and has no reported side effects. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its low-calorie content. It is also being studied for its potential as an anti-inflammatory agent and for its antioxidant properties.
Propriétés
Numéro CAS |
137031-53-9 |
|---|---|
Nom du produit |
Soladulcoside A |
Formule moléculaire |
C39H62O15 |
Poids moléculaire |
770.9 g/mol |
Nom IUPAC |
(1R,2S,3R,3'R,4R,5'S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
Clé InChI |
BVALVRBXQYLPOW-PDVVVGIASA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES canonique |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Synonymes |
3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
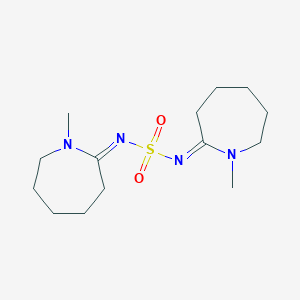

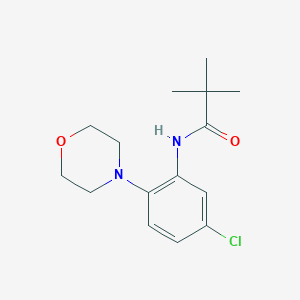
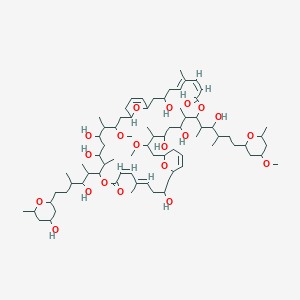
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)



